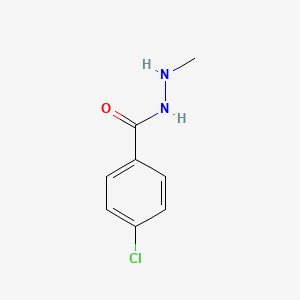

4-chloro-N'-methylbenzohydrazide

Description

4-Chloro-N'-methylbenzohydrazide is a hydrazide derivative characterized by a benzohydrazide backbone substituted with a chlorine atom at the para position of the benzene ring and a methyl group on the hydrazide nitrogen.

Key studies highlight its efficacy against human breast cancer cell lines. For instance, the derivative 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) demonstrated selective cytotoxicity against MCF-7 (IC50 = 13.2 μM) and MDA-MB-468 (IC50 = 8.2 μM) cells while remaining non-toxic to HEK 293 noncancerous cells .

Crystallographic analyses (e.g., C16H15ClN2O3) reveal a tridentate ligand configuration, which facilitates coordination with organotin compounds for enhanced bioactivity . Additionally, derivatives of this compound exhibit diverse biological activities, including anti-leishmanial and protein-binding properties, further broadening its pharmacological relevance .

Properties

Molecular Formula |

C8H9ClN2O |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

4-chloro-N'-methylbenzohydrazide |

InChI |

InChI=1S/C8H9ClN2O/c1-10-11-8(12)6-2-4-7(9)5-3-6/h2-5,10H,1H3,(H,11,12) |

InChI Key |

LQIZSBKWIKPSCT-UHFFFAOYSA-N |

Canonical SMILES |

CNNC(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Anticancer Profiles

- Morpholinoethyl-indole derivatives (e.g., 5f) exhibit superior anticancer selectivity due to their ability to inhibit cancer cell proliferation without harming normal cells .

- Methoxy and nitro analogs show reduced cytotoxicity in anticancer assays but demonstrate anti-leishmanial activity (IC50 = 21.5–24.2 μM), suggesting substituent-dependent bioactivity .

Substituent Effects on Protein Binding

The derivative 4-chloro-N′-(pyridin-2-ylmethylene)benzohydrazide (CPBH) binds to Sudlow's site I of serum albumin via an unusual static quenching mechanism, requiring structural rearrangement for effective interaction . In contrast, 4-chloro-N′-(4-nitrobenzylidene)benzenesulfonohydrazide exhibits altered Hirshfeld surface interactions (34.8% O⋯H/H⋯O contacts vs. 26.6% H⋯H in chloro-substituted analogs), indicating substituent-driven changes in molecular packing and binding dynamics .

Antimicrobial and Antiparasitic Activity

Table 2: Antimicrobial and Antiparasitic Derivatives

- Thiophene and dual-chloro derivatives show moderate antimicrobial activity against S. aureus and E.

- Dibromo-dihydroxy analogs exhibit unique crystal packing (orthorhombic, Pca21), which may influence their bioactivity .

Organometallic Complexation

4-Chloro-N'-methylbenzohydrazide derivatives form organotin complexes (e.g., (2-FC6H4CH2)2Sn(L1) ), which display enhanced anticancer properties due to tridentate ligand coordination . In contrast, 1-hydroxy-naphthalene-2-carbohydrazide derivatives yield incompletely substituted tin complexes, reducing their stability and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.